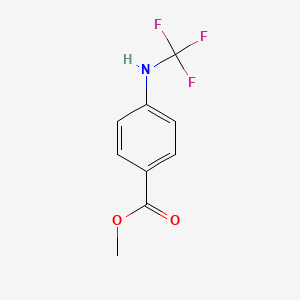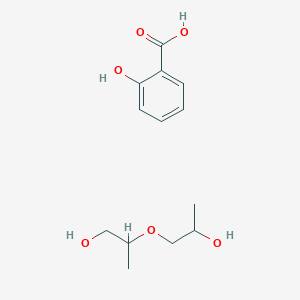
2-Hydroxybenzoic acid;2-(2-hydroxypropoxy)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxybenzoic acid;2-(2-hydroxypropoxy)propan-1-ol is a chemical compound that combines the properties of 2-hydroxybenzoic acid and 2-(2-hydroxypropoxy)propan-1-ol. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique molecular structure, which imparts specific chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxybenzoic acid typically involves the alkaline hydrolysis of esters, followed by neutralization with a strong acid to form the carboxylic acid . For 2-(2-hydroxypropoxy)propan-1-ol, the preparation involves the hydrolysis of 1,2-epoxy propane under elevated temperature and pressure . The combination of these two compounds can be achieved through esterification or other suitable chemical reactions.
Industrial Production Methods
Industrial production of 2-hydroxybenzoic acid involves high temperature and pressure reactions using the phenol sodium salt and carbon dioxide . The production of 2-(2-hydroxypropoxy)propan-1-ol is achieved through the hydrolysis of 1,2-epoxy propane, followed by separation and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxybenzoic acid;2-(2-hydroxypropoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the compound into simpler alcohols and hydrocarbons.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halogens or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Hydroxybenzoic acid;2-(2-hydroxypropoxy)propan-1-ol has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Wirkmechanismus
The mechanism of action of 2-hydroxybenzoic acid;2-(2-hydroxypropoxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salicylic acid: Known for its anti-inflammatory and analgesic properties.
p-Hydroxybenzoic acid: Used as a preservative in cosmetics and pharmaceuticals.
Protocatechuic acid: Exhibits antioxidant and antimicrobial activities.
Uniqueness
2-Hydroxybenzoic acid;2-(2-hydroxypropoxy)propan-1-ol is unique due to its combined properties of 2-hydroxybenzoic acid and 2-(2-hydroxypropoxy)propan-1-ol, making it versatile for various applications. Its dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities.
Eigenschaften
CAS-Nummer |
59599-53-0 |
|---|---|
Molekularformel |
C13H20O6 |
Molekulargewicht |
272.29 g/mol |
IUPAC-Name |
2-hydroxybenzoic acid;2-(2-hydroxypropoxy)propan-1-ol |
InChI |
InChI=1S/C7H6O3.C6H14O3/c8-6-4-2-1-3-5(6)7(9)10;1-5(8)4-9-6(2)3-7/h1-4,8H,(H,9,10);5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
LABCWKLLHYSGJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)OCC(C)O.C1=CC=C(C(=C1)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


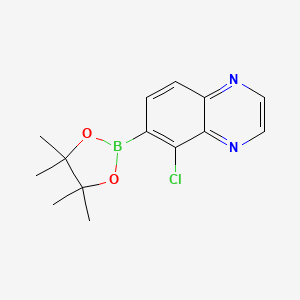
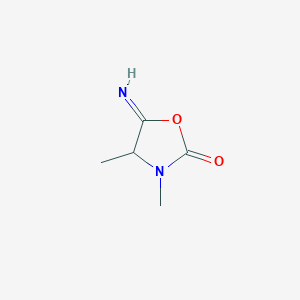
![Pentanoic acid, 5-[[(E)-[3-pyridinyl[3-(trifluoromethyl)phenyl]methylene]amino]oxy]-](/img/structure/B13970336.png)
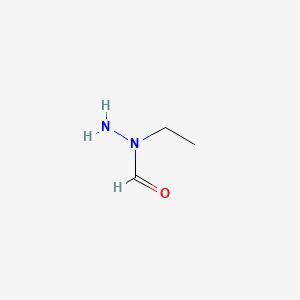



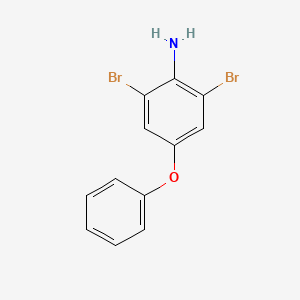
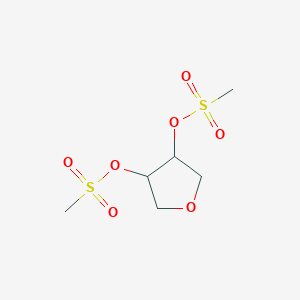
![2-[3-(Benzyloxy)-2,4-dimethoxyphenyl]ethan-1-amine](/img/structure/B13970384.png)
![tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13970390.png)

